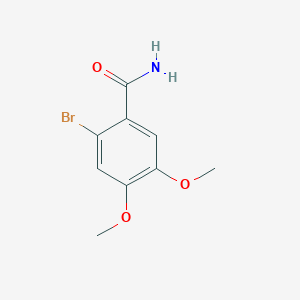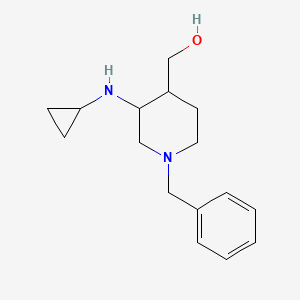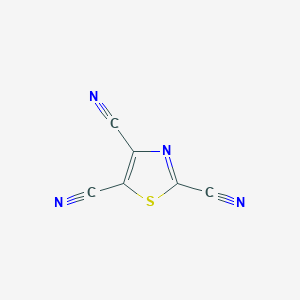![molecular formula C13H14N2O5 B13964637 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate CAS No. 1124194-65-5](/img/structure/B13964637.png)
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate is an organic compound with a complex structure that includes a pyridine ring and ester functionalities
準備方法
The synthesis of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate typically involves the alkylation of enolate ions. The process can be summarized in the following steps:
Formation of Enolate Ion: The starting material, such as diethyl malonate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to form the alkylated product.
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis and decarboxylation to yield the final compound.
化学反応の分析
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
科学的研究の応用
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
作用機序
The mechanism of action of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can be compared with similar compounds such as:
Dimethyl methoxymethylenemalonate: This compound has a similar ester functionality but differs in the substituents on the pyridine ring.
Dimethyl 2-(aminomethylene)malonate: Another related compound with an aminomethylene group instead of the acetylamino group
特性
CAS番号 |
1124194-65-5 |
|---|---|
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC名 |
dimethyl 2-[(3-acetamidopyridin-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-8(16)15-11-7-14-5-4-9(11)6-10(12(17)19-2)13(18)20-3/h4-7H,1-3H3,(H,15,16) |
InChIキー |
JMLZBMGNQVHATB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CN=C1)C=C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)





![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
